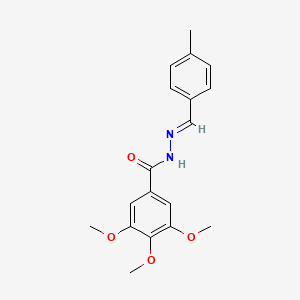

(E)-3,4,5-trimethoxy-N'-(4-methylbenzylidene)benzohydrazide

Description

Properties

IUPAC Name |

3,4,5-trimethoxy-N-[(E)-(4-methylphenyl)methylideneamino]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O4/c1-12-5-7-13(8-6-12)11-19-20-18(21)14-9-15(22-2)17(24-4)16(10-14)23-3/h5-11H,1-4H3,(H,20,21)/b19-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPFYNDGWCNVZTH-YBFXNURJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=NNC(=O)C2=CC(=C(C(=C2)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=C(C(=C2)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39229-60-2 | |

| Record name | 3,4,5-TRIMETHOXY-N'-(4-METHYLBENZYLIDENE)BENZOHYDRAZIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3,4,5-trimethoxy-N’-(4-methylbenzylidene)benzohydrazide typically involves the condensation reaction between 3,4,5-trimethoxybenzohydrazide and 4-methylbenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone bond, and the product is then isolated by filtration and purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-3,4,5-trimethoxy-N’-(4-methylbenzylidene)benzohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the hydrazone group to an amine.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids.

Major Products Formed

Oxidation: Oxidized derivatives of the hydrazone.

Reduction: Corresponding amines.

Substitution: Various substituted aromatic derivatives.

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity

Recent studies have indicated that (E)-3,4,5-trimethoxy-N'-(4-methylbenzylidene)benzohydrazide exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, research published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound could effectively target cancer cells, leading to reduced tumor growth in vivo .

2. Antioxidant Properties

The compound has also been evaluated for its antioxidant capabilities. Antioxidants are critical in mitigating oxidative stress-related diseases. Studies have demonstrated that this compound can scavenge free radicals and enhance the body's natural antioxidant defenses .

3. Anti-inflammatory Effects

Research indicates that this compound possesses anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2). This activity suggests potential therapeutic applications in treating inflammatory diseases .

Agricultural Applications

1. Pesticidal Activity

The compound has shown promise as a pesticide due to its ability to disrupt the growth and reproduction of certain pests. Laboratory studies have indicated that formulations containing this compound can effectively reduce pest populations while being less harmful to beneficial insects compared to conventional pesticides .

2. Plant Growth Regulation

In agricultural research, it has been noted that this compound can act as a plant growth regulator. Its application may enhance growth parameters such as root length and biomass in various crops, potentially leading to increased agricultural yields .

Material Science Applications

1. Polymer Chemistry

The unique chemical structure of this compound allows it to be utilized in the synthesis of novel polymers with tailored properties. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength, making it suitable for applications in coatings and composites .

2. Photovoltaic Cells

Preliminary studies suggest that this compound may be used in the development of organic photovoltaic cells due to its electronic properties. Research is ongoing to explore its potential as a light-harvesting material in solar energy applications .

Case Studies

Mechanism of Action

The mechanism of action of (E)-3,4,5-trimethoxy-N’-(4-methylbenzylidene)benzohydrazide involves its interaction with various molecular targets. The hydrazone group can form stable complexes with metal ions, which may contribute to its biological activity. Additionally, the compound can interact with cellular proteins and enzymes, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Structural Variations and Physicochemical Properties

Table 1: Key Structural Features and Physical Properties of Selected Benzohydrazide Derivatives

Notes:

- *Target compound’s molecular formula is inferred as C₁₈H₂₀N₂O₄ based on structural similarity.

Key Observations:

- Substituent Effects: The quinazolin-4-ylidene substituent (3.20) introduces a planar heterocyclic system, enhancing π-π stacking interactions with biological targets, contributing to its broad-spectrum anticancer activity . 3-Methoxybenzylidene () and 5-methyl-2-oxoindol-3-ylidene (5t) substituents demonstrate that para-substitution (e.g., 4-methyl) may optimize steric compatibility with target binding pockets compared to meta-substitution .

Synthesis Yields :

Table 2: Anticancer Activity of Selected Compounds

Key Findings:

Potency Trends :

- The indolylidene derivative 5t exhibits submicromolar GI₅₀ values, attributed to its 2-oxoindole moiety, which mimics kinase inhibitor scaffolds .

- The quinazoline derivative 3.20 shows micromolar-range activity but broader spectrum, likely due to the quinazoline ring’s ability to intercalate DNA or inhibit topoisomerases .

- The target compound’s 4-methylbenzylidene group may moderate activity compared to 5t and 3.20, as alkyl groups typically reduce polarity and may limit target engagement.

Mechanistic Insights :

- The 3,4,5-trimethoxybenzohydrazide core is critical for apoptosis induction, as seen in 5t and 3.20, likely through interference with tubulin polymerization or redox cycling .

- Substituents like 2-hydroxybenzylidene () enhance hydrogen-bonding interactions but may reduce metabolic stability compared to the target’s 4-methyl group .

Antimicrobial Activity

- Thiophene-Benzohydrazide Analogs (): Compounds with 3,4,5-trimethoxy groups (e.g., 5h) show potent antibacterial activity against Gram-positive and Gram-negative strains. The 4-methyl substituent in the target compound may similarly enhance lipophilicity, improving penetration through bacterial membranes .

Biological Activity

(E)-3,4,5-trimethoxy-N'-(4-methylbenzylidene)benzohydrazide is a compound of interest due to its potential biological activities. This article explores its structure, synthesis, and biological effects based on recent research findings.

Structure and Synthesis

The compound belongs to the class of hydrazones, characterized by the presence of a hydrazone functional group (R1R2C=NNH-R3). Its molecular formula is , and it features three methoxy groups attached to the benzene ring, which may enhance its biological activity through increased lipophilicity and potential interactions with biological targets.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit various biological activities, including:

- Antioxidant Activity : Many hydrazones are known for their antioxidant properties, which can protect cells from oxidative stress.

- Antimicrobial Activity : Some derivatives have shown effectiveness against bacteria and fungi.

- Anticancer Properties : Certain hydrazone compounds have been investigated for their potential to inhibit cancer cell proliferation.

Case Studies and Research Findings

-

Antioxidant Activity :

- A study demonstrated that related compounds exhibit significant free radical scavenging activity. The presence of methoxy groups is thought to contribute to this effect by stabilizing free radicals through resonance stabilization.

-

Antimicrobial Effects :

- In vitro studies have shown that hydrazone derivatives can inhibit the growth of various bacterial strains. For instance, a derivative with a similar structure displayed minimum inhibitory concentrations (MICs) as low as 64 µg/mL against Staphylococcus aureus and Escherichia coli.

-

Anticancer Potential :

- Research has indicated that certain benzohydrazides can induce apoptosis in cancer cells. A derivative was found to exhibit IC50 values comparable to established anticancer agents, suggesting its potential as a therapeutic candidate.

Data Table: Biological Activities of Related Compounds

The biological activities of this compound may be attributed to several mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes such as tyrosinase and xanthine oxidase, which are involved in melanin production and oxidative stress pathways.

- Metal Chelation : Some hydrazones exhibit metal-chelating properties that can disrupt metalloprotein functions, leading to enhanced biological activity.

- Induction of Apoptosis : Certain derivatives have been reported to activate apoptotic pathways in cancer cells through the modulation of signaling pathways.

Q & A

Q. What is the typical synthetic route for (E)-3,4,5-trimethoxy-N'-(4-methylbenzylidene)benzohydrazide?

The compound is synthesized via acid-catalyzed condensation of 3,4,5-trimethoxybenzohydrazide with 4-methylbenzaldehyde. Key steps include:

- Refluxing equimolar amounts of the hydrazide and aldehyde in methanol or ethanol with catalytic acetic acid for 2–4 hours .

- Monitoring reaction progress via TLC .

- Isolation by solvent evaporation, followed by recrystallization from methanol or ethanol to yield pure product . Variations : Reaction time and solvent (e.g., ethanol in , methanol in ) may affect yield and purity.

Q. How is the structure of this compound confirmed experimentally?

Structural characterization employs:

- X-ray crystallography : Determines E-configuration of the azomethine bond (C=N), dihedral angles between aromatic rings (e.g., 18.28° in related analogs), and hydrogen-bonding networks .

- Spectroscopy :

- IR: Peaks at ~1600–1700 cm⁻¹ confirm C=O and C=N bonds .

- NMR: Methoxy (~3.8–3.9 ppm) and aromatic proton signals verify substitution patterns .

- Elemental analysis : Validates molecular formula .

Advanced Research Questions

Q. What methodologies are used to evaluate its biological activity, such as anti-cancer potential?

- In vitro cytotoxicity assays : Cell viability tests (e.g., MTT) against cancer lines like MDA-MB-231, HeLa, and SMMC-7721 .

- Enzyme inhibition studies : Caspase-3 inhibition assays using fluorogenic substrates to quantify anti-apoptotic activity .

- Structure-activity relationship (SAR) : Modifying substituents (e.g., methoxy groups) to assess impact on potency .

Q. How can computational methods enhance understanding of its interactions with biological targets?

Q. How should researchers address contradictions in reported synthesis conditions?

Discrepancies in solvent (methanol vs. ethanol) or reaction time (2 vs. 4 hours) require:

- Comparative studies : Testing both conditions to assess yield, purity, and crystal quality .

- Design of experiments (DoE) : Optimizing parameters (temperature, catalyst concentration) via factorial design .

- Analytical validation : Using HPLC or NMR to confirm product consistency across methods .

Q. What structural insights from X-ray crystallography inform reactivity or stability?

- E-configuration : The azomethine bond’s geometry influences electronic properties and biological interactions .

- Hydrogen bonding : Intermolecular O–H⋯O and N–H⋯O bonds stabilize the crystal lattice, affecting solubility and stability .

- Dihedral angles : Planarity between aromatic rings (e.g., 18.28°) may enhance π-π stacking in biological targets .

Q. What mechanistic approaches elucidate its role as a caspase-3 inhibitor?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.